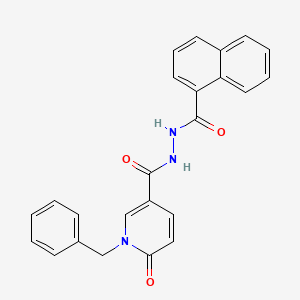

N'-(1-naphthoyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Description

Properties

IUPAC Name |

1-benzyl-N'-(naphthalene-1-carbonyl)-6-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3/c28-22-14-13-19(16-27(22)15-17-7-2-1-3-8-17)23(29)25-26-24(30)21-12-6-10-18-9-4-5-11-20(18)21/h1-14,16H,15H2,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPDLLYCHZDPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-naphthoyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N’-(1-naphthoyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

N’-(1-naphthoyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of N’-(1-naphthoyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyridine vs. Pyridazine Derivatives

- Target Compound : The dihydropyridine core provides partial aromaticity and redox versatility, which may enhance metabolic stability compared to fully saturated systems.

- Pyridazine Analogs: describes compounds with a pyridazine core (e.g., 2-[(1-benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-N′-(substituted benzylidene)aceto(propane)hydrazides).

Dihydropyridine vs. Triazolopyridine Systems

- Target Compound : The dihydropyridine ring can undergo oxidation to a pyridine, increasing aromaticity and stability.

- Triazolopyridines : highlights fused [1,2,4]triazolo[1,5-a]pyridines, where cyclization introduces a triazole ring. Such systems may improve metabolic resistance but reduce solubility due to increased planarity .

Substituent Effects

Naphthoyl vs. Benzoyl Groups

- Target Compound: The 1-naphthoyl group introduces a bulky, lipophilic aromatic system, favoring interactions with hydrophobic binding pockets (e.g., in cannabinoid receptors, as inferred from ).

- N'-Benzoyl Analogs: describes N'-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide.

Carbohydrazide vs. Carboxylic Acid

- Target Compound : The carbohydrazide moiety offers hydrogen-bonding capacity via the NH and carbonyl groups, crucial for interactions with enzymes like hydrolases.

- Carboxylic Acid Analog : lists 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, which lacks the hydrazide. This simpler structure may exhibit reduced target engagement due to fewer hydrogen-bonding sites .

Functional Group Modifications

Hydrazide vs. Benzylidene Hydrazide

Structural and Pharmacological Implications

Solubility and Lipophilicity

Binding Affinity and Selectivity

- Cannabinoid Receptor Correlations: suggests bulky substituents (e.g., dimethylheptyl or halogen groups) enhance receptor binding. The naphthoyl group in the target compound may mimic these effects, though direct pharmacological data are lacking .

- Enzyme Targets: The carbohydrazide’s hydrogen-bonding capacity could inhibit enzymes like carbonic anhydrase or monoamine oxidase, similar to hydrazide-based drugs .

Biological Activity

N'-(1-naphthoyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide, also referred to by its CAS number 1040663-03-3, is a complex organic compound with a molecular formula of CHNO and a molecular weight of 397.4 g/mol. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a dihydropyridine core, which is known for its biological activity, particularly in calcium channel modulation. The presence of both naphthoyl and benzyl groups contributes to its structural complexity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 397.4 g/mol |

| CAS Number | 1040663-03-3 |

Anticancer Properties

Research has indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. Studies have shown that this compound may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have demonstrated IC values in the micromolar range against human cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar dihydropyridine derivatives have shown effectiveness against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. Compounds similar to this compound have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential applications in treating inflammatory disorders.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Calcium Channels : The dihydropyridine structure is known for its role as calcium channel blockers, which can modulate calcium influx in cells, influencing numerous physiological processes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in signaling pathways that regulate cell growth and survival .

Case Studies

Several studies have highlighted the efficacy of compounds similar to this compound:

- Antiproliferative Activity : A study demonstrated that related compounds inhibited the growth of ovarian carcinoma cells with IC values ranging from 8–20 µM .

- Microbial Inhibition : Another investigation reported that derivatives exhibited broad-spectrum antimicrobial activity, effectively reducing bacterial counts in vitro .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(1-naphthoyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from commercially available hydrazides and dihydropyridine precursors. A three-step approach (adapted from cyclization strategies for similar compounds) includes:

Coupling : Reacting benzyl-protected dihydropyridine carboxylates with hydrazides under reflux in anhydrous solvents (e.g., THF or DMF) .

Cyclization : Using acidic or basic conditions to form the dihydropyridine scaffold, with intermediates like dihydrazides (e.g., 2 in ) .

Purification : Crystalline oxadiazolium salts (e.g., 3 in ) can bypass rigorous purification due to inherent impurity rejection .

- Key Intermediates : Dihydrazides (e.g., 2 ) and oxadiazolium salts are critical for yield optimization .

Q. How can researchers optimize reaction conditions to improve yields during synthesis?

- Methodological Answer :

- Temperature Control : Maintain precise reflux temperatures (e.g., 80–100°C) to avoid side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility .

- pH Management : Adjust pH during cyclization (e.g., using HCl or NaOH) to stabilize intermediates .

- Crystallization : Leverage crystalline intermediates (e.g., oxadiazolium salts) to isolate pure products without column chromatography .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Combine -/-NMR, HRMS, and X-ray crystallography (if crystallizable) to cross-verify functional groups (e.g., naphthoyl and carbohydrazide moieties) .

- TLC Monitoring : Use TLC (e.g., ethyl acetate/hexane systems) to track reaction progress and identify byproducts, as demonstrated in McFadyen-Stevens reaction studies .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in tautomeric forms .

Q. How do structural modifications at the naphthoyl group affect bioactivity, and what structure-activity relationship (SAR) insights exist?

- Methodological Answer :

- SAR Studies : Replace the 1-naphthoyl group with substituted aryl/heteroaryl groups (e.g., 2-naphthoyl, fluorophenyl) and assess activity changes via in vitro assays (e.g., enzyme inhibition) .

- Cation-π Interactions : Use molecular docking to evaluate if the naphthoyl group engages in cation-π interactions with target residues (e.g., Arg123 in FAP inhibitors) .

- Steric Effects : Introduce bulky substituents to probe steric hindrance effects on binding affinity .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase columns (C18) with acetonitrile/water gradients .

- Thermogravimetric Analysis (TGA) : Assess moisture stability, particularly for hygroscopic intermediates (e.g., oxadiazolium salts) .

- Single-Crystal XRD : Resolve conformational ambiguities in the dihydropyridine ring and carbohydrazide linkage .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography or photoaffinity labeling with a biotinylated analog to isolate binding proteins .

- Kinetic Studies : Perform time-dependent enzymatic assays (e.g., IC shifts) to distinguish reversible vs. irreversible inhibition .

- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to identify oxidation/hydrolysis sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.